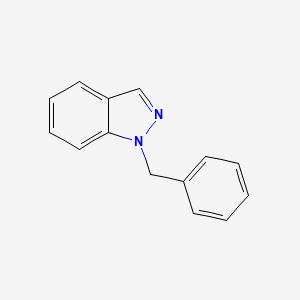

1-benzyl-1H-indazole

説明

BenchChem offers high-quality 1-benzyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-benzylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)11-16-14-9-5-4-8-13(14)10-15-16/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJHQOWAYSWCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-25-8 | |

| Record name | 1-benzyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-1H-Indazole Derivatives: A Medicinal Chemistry Technical Guide

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the structural biology, synthetic challenges, and therapeutic applications of 1-benzyl-1H-indazole derivatives .

Executive Summary: The Privileged Indazole Scaffold

The 1H-indazole core is a recognized "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems. While the core itself offers hydrogen bond donor/acceptor motifs, the N1-benzyl substitution is a critical determinant of bioactivity. It provides the necessary lipophilic bulk to occupy hydrophobic pockets in targets ranging from kinases (VEGFR) to metabolic enzymes (Hexokinase II) and nuclear receptors.

This guide analyzes the three dominant pharmacological classes of 1-benzyl-1H-indazoles:

-

Metabolic Modulators: Lonidamine and its analogues (Gamendazole, Adjudin).[1]

-

sGC Stimulators/HIF-1 Inhibitors: YC-1 and related furan-indazoles.[2]

Structural Classes & Mechanism of Action (MOA)

Class I: The Carboxylic Acid/Derivative Series (Metabolic & Reproductive Targets)

This class is defined by a carboxylic acid (or bioisostere) at position 3 and a halogenated benzyl group at position 1.

-

Prototype: Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid).[2][4][5]

-

Key Derivatives: Gamendazole (Acrylic acid derivative) and Adjudin (Hydrazide derivative).[2]

Mechanism of Action:

-

Oncology: Lonidamine inhibits mitochondrially bound hexokinase II , decoupling glycolysis from oxidative phosphorylation (the Warburg effect). It also inhibits the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs) , leading to intracellular acidification and apoptosis in cancer cells.

-

Male Contraception: Gamendazole and Adjudin target the apical ectoplasmic specialization (ES) in Sertoli cells. They disrupt the adhesion between Sertoli cells and developing spermatids, causing premature sperm release (infertility) without affecting hormonal (testosterone/LH/FSH) axes.[5][6] Gamendazole specifically targets HSP90AB1 and eEF1A1 .[7]

Class II: The 3-Furyl Series (Cardiovascular & Hypoxia Targets)[2]

Mechanism of Action:

-

sGC Stimulation: YC-1 acts as an allosteric agonist for Soluble Guanylate Cyclase (sGC) , sensitizing the enzyme to low levels of NO and stimulating cGMP production independently of the heme moiety.

-

HIF-1

Inhibition: YC-1 promotes the degradation of Hypoxia-Inducible Factor 1

Comparative Data Table

| Compound | R1 (N1-Position) | R3 (C3-Position) | R6 (C6-Position) | Primary Target | Therapeutic Area |

| Lonidamine | 2,4-Dichlorobenzyl | -COOH | H | Hexokinase II, MPC | Cancer, BPH |

| Gamendazole | 2,4-Dichlorobenzyl | -CH=CH-COOH (trans) | -CF3 | HSP90AB1, eEF1A1 | Male Contraception |

| Adjudin | 2,4-Dichlorobenzyl | -CONHNH2 | H | Sertoli-Germ Cell Junctions | Male Contraception |

| YC-1 | Benzyl | 5-(hydroxymethyl)furan-2-yl | H | sGC, HIF-1 | Hypertension, Cancer |

| Bindazac | Benzyl | -O-CH2-COOH | H | Protein Denaturation | Inflammation (Cataracts) |

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR evolution from Lonidamine to its high-potency derivatives.

Figure 1: Structural evolution of Lonidamine derivatives showing key modifications at C3 and C6 positions that shift bioactivity from broad metabolic inhibition to specific reproductive targeting.[2][4][6][10][12]

Synthetic Methodology: The Regioselectivity Challenge

The synthesis of 1-benzyl-1H-indazoles is dominated by the competition between N1-alkylation (thermodynamic product) and N2-alkylation (kinetic product).[2] Controlling this regioselectivity is the most critical step in process chemistry.

Regioselective Alkylation Protocol

Objective: Synthesize 1-benzyl-1H-indazole with >95% N1-selectivity.

Rationale: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][13] Under conditions that allow equilibration (thermodynamic control) or specific cation coordination, the N1-isomer is favored.[2]

Protocol (Self-Validating):

-

Reagents: Indazole (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), Benzyl Bromide (1.1 eq), THF (anhydrous).

-

Deprotonation:

-

Suspend NaH in anhydrous THF at 0°C under Argon.

-

Add Indazole solution dropwise.[2] Observation Check: Evolution of H2 gas indicates successful deprotonation.

-

Stir at RT for 30 min to ensure complete formation of the sodium indazolide salt.

-

-

Alkylation:

-

Cool to 0°C. Add Benzyl Bromide dropwise.[2]

-

Allow to warm to RT and stir for 4–12 hours.

-

-

Validation (TLC/NMR):

-

TLC: N1-benzyl isomers typically have higher Rf values than N2-isomers in Hexane/EtOAc systems due to lower polarity.[2]

-

1H-NMR (Critical Check):

-

N1-Benzyl: The benzylic -CH2- appears around 5.6 ppm .[2] The C3-H proton is a singlet around 8.1 ppm .[2]

-

N2-Benzyl: The benzylic -CH2- appears roughly at the same region but often slightly shifted.[2] The definitive marker is the C3-H proton , which shifts downfield to ~8.3–8.5 ppm in N2-isomers due to the adjacent nodal plane of the N2-substitution.

-

NOESY: N1-benzyl protons show NOE correlation with the C7-H proton of the indazole ring.[2] N2-benzyl protons show NOE with C3-H.[2]

-

-

Synthetic Workflow Diagram

Figure 2: Decision tree for regioselective synthesis. The NaH/THF route is the industry standard for securing the N1-isomer required for Lonidamine/YC-1 analogues.

Biological Pathways: YC-1 Mechanism

The dual mechanism of YC-1 makes it a unique probe for hypoxia and cardiovascular signaling.[2]

Figure 3: Dual mechanism of YC-1.[2] It acts as an NO-independent sGC stimulator while simultaneously promoting the degradation of HIF-1

References

-

Lonidamine Mechanism & Mitochondria

-

Nancolas, B., et al. (2016). The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters.[14] Biochemical Journal.

-

-

Gamendazole & Male Contraception

-

Adjudin Development

-

YC-1 and sGC Stimulation

-

Ko, F. N., et al. (1994). YC-1, a novel activator of platelet guanylate cyclase. Blood.

-

-

Indazole Regioselective Synthesis

-

Keating, J. J., & Alam, F. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.

-

-

Bindazac (Bendazac)

-

Guglielmi, G., et al. (1986). Pharmacological and toxicological studies on bendazac lysine salt. Arzneimittel-Forschung.

-

Sources

- 1. Male contraceptive Adjudin is a potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamendazole | C18H11Cl2F3N2O2 | CID 11212172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adjudin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 8. The mechanism of actions of 3-(5′-(hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) on Ca2+-activated K+ currents in GH3 lactotrophs | Scilit [scilit.com]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gamendazole - Wikipedia [en.wikipedia.org]

- 13. wuxibiology.com [wuxibiology.com]

- 14. semanticscholar.org [semanticscholar.org]

Biological Activity & Therapeutic Potential of 1-Benzyl-1H-Indazole Analogs

[1]

Executive Summary

The 1-benzyl-1H-indazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to modulate diverse biological targets depending on the functionalization at the C3 position. Unlike the 2H-indazole tautomer, the 1H-indazole core provides thermodynamic stability and a distinct vector for hydrophobic interactions via the N1-benzyl moiety.

This guide analyzes the biological activity of this class, focusing on two critical pharmacological profiles:

Medicinal Chemistry Landscape: Structure-Activity Relationships (SAR)

The biological efficacy of 1-benzyl-1H-indazole analogs is governed by a strict steric and electronic interplay between the N1-benzyl group and the C3-substituent.

The Critical Role of the N1-Benzyl Moiety

Experimental data indicates that the N1-benzyl group is not merely a lipophilic anchor but a critical determinant of binding affinity.

-

Steric Fit: In sGC activators, the benzyl group occupies a hydrophobic pocket adjacent to the heme-binding domain. Substitution with smaller alkyl groups (e.g., methyl, ethyl) results in a >10-fold loss of potency.

-

Electronic Effects: For Lonidamine analogs, electron-withdrawing groups (e.g., 2,4-dichloro) on the benzyl ring are essential for inhibiting hexokinase II. Removal of these chlorines abolishes antispermatogenic and anticancer activity.

C3-Position Functionalization

The C3 position acts as the "warhead" determinant:

-

Furan/Hydroxymethyl (YC-1 Series): confers sGC activation and HIF-1

downregulation. -

Carboxylic Acid (Lonidamine Series): confers metabolic inhibition (hexokinase/glycolysis).[2][3][4]

-

Amides/Ureas: Often shift activity toward kinase inhibition (e.g., VEGFR, PDGFR).

Visualization: SAR Map

The following diagram illustrates the core SAR rules derived from YC-1 and Lonidamine datasets.

Caption: SAR map highlighting the divergent biological pathways driven by N1 and C3 substitutions on the indazole scaffold.

Mechanisms of Action[1][4][5][6]

sGC Activation (YC-1 Mechanism)

YC-1 sensitizes soluble guanylate cyclase (sGC) to nitric oxide (NO) and can activate the enzyme even in the absence of NO. This is distinct from standard nitrates.

-

Allosteric Binding: YC-1 binds to an allosteric site on the

subunit of sGC. -

Heme Stabilization: It stabilizes the nitrosyl-heme complex, reducing the dissociation rate of NO from the enzyme, thereby prolonging cGMP production.

-

Downstream Effect: Elevated cGMP leads to vasodilation and inhibition of platelet aggregation. Concurrently, YC-1 inhibits HIF-1

translation via PI3K/Akt/mTOR pathways, providing anticancer efficacy.

Metabolic Disruption (Lonidamine Mechanism)

Lonidamine exploits the Warburg effect common in solid tumors.[5]

-

Hexokinase Inhibition: It inhibits mitochondrially bound Hexokinase II (HKII). This prevents the phosphorylation of glucose to glucose-6-phosphate, the rate-limiting step in glycolysis.

-

Mitochondrial Permeability: The detachment of HKII from the Voltage-Dependent Anion Channel (VDAC) induces mitochondrial membrane permeabilization, leading to cytochrome c release and apoptosis.

Visualization: Signaling Pathways

Caption: Dual mechanistic pathways of 1-benzyl-1H-indazole analogs: sGC activation (left) and Hexokinase inhibition (right).

Quantitative Activity Data[7][8]

The following table summarizes the potency of key analogs against their primary targets.

| Compound | R1 (Benzyl) | R3 (Substituent) | Target | Activity Metric (IC50/EC50) | Ref |

| YC-1 | Benzyl | 5-hydroxymethyl-2-furyl | sGC (Platelet) | EC50: ~10-20 µM (cGMP increase) | [1, 2] |

| YC-1 | Benzyl | 5-hydroxymethyl-2-furyl | HIF-1 | IC50: ~1-2 µM (protein level) | [3] |

| Lonidamine | 2,4-Cl-Benzyl | Carboxylic Acid | Hexokinase II | IC50: ~100 µM (Glycolysis inhib) | [4] |

| Analog 2a | Benzyl | 3,5-dimethoxystyryl | MCF-7 Cells | IC50: 0.23 µM (Cytotoxicity) | [5] |

| Gamendazole | 2,4-Cl-Benzyl | Carboxylic Acid deriv.[1][6][7][8][9][10] | Hsp90/Sperm | EC50: ~nM range (Antispermatogenic) | [6] |

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-1H-indazole Core

This protocol establishes the N1-selectivity required for biological activity.

Reagents: Indazole (1.0 eq), Benzyl Chloride (1.1 eq), KOH (2.0 eq), DMSO (Solvent). Workflow:

-

Dissolution: Dissolve 1H-indazole (e.g., 5.0 g) in DMSO (50 mL) at room temperature.

-

Base Addition: Add powdered KOH (4.75 g) in portions. Stir for 30 minutes until the solution becomes homogenous/slightly cloudy. Note: KOH/DMSO promotes thermodynamic N1 alkylation over N2.

-

Alkylation: Dropwise add benzyl chloride (1.1 eq) over 20 minutes. The reaction is exothermic; maintain temp < 40°C.

-

Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). N1-benzyl product typically has a higher Rf than N2-benzyl.

-

Workup: Pour reaction mixture into ice-water (200 mL). The product precipitates. Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to remove trace N2-isomer.

Protocol B: In Vitro sGC Activation Assay (YC-1 Type)

To verify the biological activity of synthesized analogs.

Reagents: Purified sGC enzyme (from bovine lung), [alpha-32P]GTP, MgCl2, Buffer (TEA-HCl). Workflow:

-

Preparation: Incubate sGC enzyme (0.5 µg) in TEA-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and cGMP (1 mM, to inhibit phosphodiesterases).

-

Treatment: Add test compound (1-benzyl-1H-indazole analog) dissolved in DMSO at varying concentrations (0.1 - 100 µM).

-

Initiation: Start reaction by adding [alpha-32P]GTP (0.5 mM).

-

Incubation: Incubate at 37°C for 10 minutes.

-

Termination: Stop reaction with Zn acetate and Na2CO3.

-

Quantification: Isolate [32P]cGMP via alumina column chromatography and quantify using liquid scintillation counting.

-

Validation: Activity should be expressed as x-fold increase over basal sGC activity. YC-1 typically shows 10-12 fold activation.

References

-

Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233. Link

-

Galle, J., et al. (1999). "Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity." British Journal of Pharmacology, 127(1), 195-203. Link

-

Chun, Y. S., et al. (2001). "The antitumor agent YC-1 suppresses HIF-1alpha activity and induces apoptosis in hypoxic cancer cells." Biochemical Pharmacology, 61(8), 947-954. Link

-

Nath, K., et al. (2016).[4] "Mechanism of Action of Lonidamine."[3][4][5][11] Biochimica et Biophysica Acta (BBA), 1866(2), 151-162. Link

-

Zhang, H., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic Chemistry, 112, 104938. Link

-

Tash, J. S., et al. (2008). "Gamendazole, an orally active indazole carboxylic acid male contraceptive agent."[3] Biology of Reproduction, 78(6), 1127-1138. Link

Sources

- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08120A [pubs.rsc.org]

- 2. Lonidamine | C15H10Cl2N2O2 | CID 39562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lonidamine - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]

- 7. 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives as novel inhibitors against sodium nitroprusside-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of lonidamine derivatives on the inhibition of transformed cell area expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Potency of Benzyl-Indazole Derivatives: A Technical Guide to Their Antimicrobial and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the antimicrobial and antioxidant properties inherent in benzyl-indazole derivatives. It is designed to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the synthesis, mechanistic action, and evaluation of these promising heterocyclic compounds. By moving beyond a mere recitation of facts, this document delves into the causal relationships between molecular structure and biological activity, offering field-proven insights to guide future research and development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purine nucleosides allows for interaction with a wide array of biological targets.[2] The introduction of a benzyl group, particularly at the N1 position, has been shown to significantly modulate the biological activity of the indazole core, enhancing its potential as a therapeutic agent.[3] This guide focuses on the dual role of benzyl-indazole derivatives as both antimicrobial and antioxidant agents, a combination of properties that is highly desirable in the development of novel therapeutics to combat complex pathologies involving both microbial infections and oxidative stress.

Mechanisms of Action: A Two-Pronged Approach

The therapeutic potential of benzyl-indazole derivatives stems from their ability to concurrently address microbial threats and oxidative damage. Understanding the mechanisms underpinning these activities is crucial for rational drug design.

Antioxidant Properties: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Benzyl-indazole derivatives have demonstrated notable antioxidant activity, primarily through their ability to scavenge free radicals.

The free radical scavenging power of indazoles can be attributed to the presence of OH or NH groups within the indazole ring system.[4] The mechanism of action is believed to involve the donation of a hydrogen atom from the indazole derivative to a free radical, thereby neutralizing it and terminating the radical chain reaction. This process is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Synthesis of Benzyl-Indazole Derivatives

The synthesis of benzyl-indazole derivatives can be achieved through various synthetic routes. A common and effective method involves the N-benzylation of a pre-formed indazole core. This approach allows for the facile introduction of a variety of substituted benzyl groups, enabling the exploration of structure-activity relationships.

A representative synthesis of 1-benzyl-1H-indazole-3-carboxamide derivatives is outlined below. [5]This multi-step synthesis begins with the protection of the indazole nitrogen, followed by carboxylation and subsequent amidation with a desired benzylamine.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of benzyl-indazole derivatives and their biological activity is paramount for the design of more potent and selective compounds.

SAR for Antioxidant Activity

The antioxidant activity of benzyl-indazole derivatives is significantly influenced by the nature and position of substituents on both the indazole core and the benzyl ring.

-

Indazole Core: The presence of hydrogen-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, on the indazole ring generally enhances antioxidant activity. [4]* Benzyl Ring: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) on the benzyl ring can increase the electron density of the molecule, facilitating hydrogen or electron donation to free radicals. Conversely, electron-withdrawing groups (e.g., nitro, halo) may decrease antioxidant activity. [6]The position of these substituents also plays a crucial role, with ortho and para substitutions often showing greater effects.

SAR for Antimicrobial Activity

The antimicrobial potency of benzyl-indazole derivatives is also highly dependent on their substitution patterns.

-

Indazole Core: Modifications to the indazole ring can impact the molecule's ability to interact with microbial targets. For instance, the introduction of specific substituents can enhance binding to enzymes like DNA gyrase.

-

Benzyl Ring: The nature of the substituents on the benzyl ring can influence the compound's lipophilicity, which in turn affects its ability to penetrate microbial cell membranes. Electron-withdrawing groups, such as halogens, have been shown in some cases to enhance antibacterial activity. [7]The presence of a benzyl group at the N-1 position has been noted to enhance anti-inflammatory action, which can be a beneficial complementary activity in treating infections. [3]

Experimental Protocols for Activity Evaluation

The following protocols provide detailed, step-by-step methodologies for assessing the antioxidant and antimicrobial activities of benzyl-indazole derivatives.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the test compound as described for the DPPH assay.

-

Reaction Mixture: Add 10 µL of the test compound solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antimicrobial Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Protocol:

-

Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

-

Plating: Spread the aliquot onto an agar plate containing no antimicrobial agent.

-

Incubation: Incubate the agar plate under appropriate conditions for 24-48 hours.

-

MBC Determination: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation and Interpretation

The effective presentation of quantitative data is crucial for the comparison and interpretation of the biological activities of different benzyl-indazole derivatives.

Table 1: Antioxidant Activity of Representative Benzyl-Indazole Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| Standard (Ascorbic Acid) | ~25 | ~15 | [2] |

| N-benzyl-1H-indazole-3-carboxamide | >100 | >100 | [5] |

| Substituted Benzyl-Indazole 1 | 55.2 | 48.9 | [4] |

| Substituted Benzyl-Indazole 2 | 32.8 | 29.5 | [4] |

Note: The data presented here are illustrative and may not correspond to specific published values. Researchers should consult the primary literature for precise data.

Table 2: Antimicrobial Activity of Representative Benzyl-Indazole Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Standard (Ciprofloxacin) | S. aureus | 0.5 - 2 | 1 - 4 | [8] |

| Standard (Ciprofloxacin) | E. coli | 0.015 - 0.12 | 0.03 - 0.25 | [8] |

| N-benzyl-1H-indazole-3-carboxamide | S. aureus | 250 | >500 | [5] |

| N-benzyl-1H-indazole-3-carboxamide | E. coli | 500 | >500 | [5] |

| Substituted Benzyl-Indazole 3 | S. aureus | 15.6 | 31.2 | [9] |

| Substituted Benzyl-Indazole 4 | E. coli | 62.5 | 125 | [9] |

Note: The data presented here are illustrative and may not correspond to specific published values. Researchers should consult the primary literature for precise data.

Conclusion and Future Perspectives

Benzyl-indazole derivatives represent a versatile and promising class of compounds with significant potential in the development of novel antimicrobial and antioxidant agents. Their dual activity makes them particularly attractive for addressing complex diseases where both microbial infection and oxidative stress play a role. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for the optimization of their biological properties through careful consideration of structure-activity relationships.

Future research in this area should focus on:

-

Elucidation of precise mechanisms of action: A deeper understanding of the molecular targets of benzyl-indazole derivatives will enable more rational drug design.

-

In vivo efficacy and safety studies: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.

-

Exploration of synergistic combinations: Investigating the combination of benzyl-indazole derivatives with existing antimicrobial or antioxidant drugs may lead to enhanced therapeutic outcomes and combat drug resistance.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted therapeutic potential of benzyl-indazole derivatives. By integrating the principles of medicinal chemistry, pharmacology, and analytical science, the full potential of this privileged scaffold can be unlocked to address pressing unmet medical needs.

References

-

Sapnakumari, M., Narayana, B., Sarojini, B. K., & Madhu, L. N. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368-2376. [Link]

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

Yadav, P., & Kumar, R. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3328-3353. [Link]

-

Beilstein Journals. (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. [Link]

-

He, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 955-965. [Link]

-

Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

MDPI. (n.d.). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]

-

Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2408. [Link]

-

Ben-Dhaou, M., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 29(11), 2548. [Link]

-

Montes-Ávila, J., et al. (2014). Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole. Journal of the Mexican Chemical Society, 58(3), 256-261. [Link]

-

Hadjipavlou-Litina, D., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

-

Hadjipavlou-Litina, D., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

-

Roda, G., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2555. [Link]

-

Hadjipavlou-Litina, D., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

-

Tariq, M. H., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(19), 9637-9669. [Link]

-

Journal of Chemistry and Technologies. (n.d.). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Jones, C., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

-

Chen, C. H., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(4), 1778-1797. [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Scientific Reports, 12(1), 13328. [Link]

-

ResearchGate. (n.d.). IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ACS Omega, 8(46), 43764-43772. [Link]

-

Kalirajan, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. [Link]

-

Hadjipavlou-Litina, D., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. [Link]

-

MDPI. (n.d.). In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus. [Link]

-

Research Square. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]

Sources

- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Benzyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to modulate biological activity, and its derivatives have demonstrated a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[1][3] Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the functionalization of the indazole ring system, enabling the construction of complex molecules from simple precursors.[1][4]

The N-1 benzyl group serves not only as a protecting group, preventing unwanted side reactions at the N-H position, but also influences the solubility and electronic properties of the indazole ring, which can be a critical factor in optimizing reaction outcomes.[5] This guide will detail several key palladium-catalyzed methodologies for the derivatization of 1-benzyl-1H-indazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][6] This reaction facilitates the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[1]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The cycle begins with the oxidative addition of the halo-indazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, where the organic moiety is transferred from boron to palladium. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]

Suzuki-Miyaura Catalytic Cycle

Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-3-iodo-1H-indazole

This protocol is adapted from established procedures for the C-3 functionalization of 3-iodo-1H-indazoles.[7]

Materials:

-

1-Benzyl-3-iodo-1H-indazole

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 1-benzyl-3-iodo-1H-indazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Key Parameters and Optimization

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Ferrocene-based ligands often show excellent activity for cross-coupling reactions involving heteroaromatic substrates.[7][8] |

| Base | K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Carbonates are generally effective and well-tolerated.[1] |

| Solvent | Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1] |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to decomposition. |

Direct C-H Arylation: A Step-Economic Approach

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economic alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[9][10] For 1-benzyl-1H-indazole, the C-3 position is a common target for direct arylation, though it is known to be less reactive than other positions on the indazole ring.[9][10]

Mechanistic Considerations

The mechanism of direct C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst, coordinated to a ligand, interacts with the C-H bond of the indazole. A base then assists in the cleavage of the C-H bond, forming a palladacycle intermediate. This intermediate then reacts with the aryl halide through oxidative addition, followed by reductive elimination to yield the arylated product and regenerate the active palladium species.

Experimental Workflow for C-H Arylation

Protocol: C-3 Direct Arylation of 1-Benzyl-1H-indazole

This protocol is based on robust methods developed for the C-3 arylation of 1H-indazoles.[9][10]

Materials:

-

1-Benzyl-1H-indazole

-

Aryl iodide or aryl bromide (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

Procedure:

-

In an oven-dried resealable Schlenk tube, combine 1-benzyl-1H-indazole (1.0 mmol), the aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.10 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene (5 mL).

-

Seal the tube and heat the reaction mixture at 140 °C for 24-48 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[11][12] The introduction of alkynyl groups is of great interest in drug discovery, as they can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.

The Importance of N-Protection

For the Sonogashira coupling of 3-iodoindazole, N-protection is crucial for achieving good yields.[5] The acidic N-H proton of an unprotected indazole can interfere with the catalytic cycle, leading to side reactions and diminished product formation. The 1-benzyl group effectively circumvents this issue.

Protocol: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indazole

This is a general protocol based on standard Sonogashira conditions.[13]

Materials:

-

1-Benzyl-3-iodo-1H-indazole

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a Schlenk flask, add 1-benzyl-3-iodo-1H-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill with an inert atmosphere.

-

Add anhydrous THF or DMF (5 mL) and the amine base (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitor by TLC).

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines.[14][15][16] This transformation is of immense value in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in bioactive molecules.

Key Considerations for Indazole Amination

The success of the Buchwald-Hartwig amination on a halo-indazole substrate is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst deactivation.[17]

Protocol: Buchwald-Hartwig Amination of 1-Benzyl-3-bromo-1H-indazole

This protocol is adapted from procedures for the amination of related iodoindazoles.[17]

Materials:

-

1-Benzyl-3-bromo-1H-indazole

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add 1-benzyl-3-bromo-1H-indazole (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene or dioxane (5 mL).

-

Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion

The palladium-catalyzed cross-coupling of 1-benzyl-1H-indazole offers a versatile and powerful platform for the synthesis of a diverse range of functionalized derivatives. The methodologies outlined in this guide—Suzuki-Miyaura, direct C-H arylation, Sonogashira, and Buchwald-Hartwig amination—provide a robust toolkit for researchers in medicinal chemistry and drug development. A thorough understanding of the reaction mechanisms and the critical role of reaction parameters is paramount to achieving high yields and purity. The protocols provided herein serve as a solid foundation for further exploration and optimization in the quest for novel bioactive molecules.

References

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

-

An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Advances. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). National Institutes of Health. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). ResearchGate. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. [Link]

-

A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). Chemical Science. [Link]

-

Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. (2023). Organic Letters. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules. [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). Accounts of Chemical Research. [Link]

-

Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.). ResearchGate. [Link]

-

Synthesis of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole Analogues as Novel Antiplatelet Agents. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Direct C-3-Arylations of 1H-Indazoles. (n.d.). ResearchGate. [Link]

-

Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2024). YouTube. [Link]

-

Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. (n.d.). Chemical Communications. [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. [Link]

-

Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl. (2024). Advanced Science. [Link]

-

Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]

-

A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. (n.d.). National Institutes of Health. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

-

Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. (n.d.). Organic Chemistry Portal. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. [Link]

-

The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). Dalton Transactions. [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

-

Sonogashira coupling. (2019). YouTube. [Link]

-

Palladium-Catalyzed Cascade Reactions of Benzyl Halides with N-Allyl-N-(2-butenyl)-p-toluenesulfonamide. (n.d.). ResearchGate. [Link]

-

Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. (n.d.). Organic Chemistry Frontiers. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. [Link]

-

Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Semantic Scholar. [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Indazole Isomer Separation

Topic: Separation & Identification of

Executive Summary

The alkylation of indazoles with benzyl halides is a classic regioselectivity challenge. While the

Because these isomers share identical mass and very similar polarities, separation requires precise exploitation of their subtle electronic and steric differences. This guide provides a self-validating workflow for identification and purification.

Module 1: Diagnostic & Identification (The "Is it 1 or 2?" Problem)

User Issue: "I have two spots on TLC, or two peaks on HPLC, but I don't know which isomer is which. The mass spec is identical."

The Scientific Solution

You cannot rely solely on 1D

Protocol: The NOESY/HMBC Validation Loop

To assign regiochemistry with 100% confidence, you must look for spatial (NOESY) or long-range coupling (HMBC) interactions between the benzyl group and the indazole core.

-

-Benzyl Indazole:

-

NOESY: Strong correlation between the Benzyl

and the H-7 proton (the benzene ring proton adjacent to -

HMBC: The Benzyl

shows a cross-peak to C-7a (bridgehead carbon). It generally does not couple to C-3.

-

-

-Benzyl Indazole:

-

NOESY: Strong correlation between the Benzyl

and the H-3 proton (the pyrazole ring proton). -

HMBC: The Benzyl

shows a strong cross-peak to C-3 . It does not couple to C-7a.

-

Visual Logic Tree (Diagnostic Workflow)

Caption: Decision tree for definitive NMR assignment of indazole regioisomers using spatial (NOE) and bond-connectivity (HMBC) data.

Module 2: Purification Protocols (The "Separation" Problem)

User Issue: "The spots are touching on TLC. Standard Hexane/EtOAc columns aren't giving clean fractions."

Troubleshooting Guide: Chromatography Optimization

andMethod A: Solvent System Engineering

If Hexane/Ethyl Acetate fails, switch to systems that exploit "orthogonal selectivity"—specifically, pi-pi interactions or hydrogen bond accepting ability.

| Solvent System | Composition | Why it works | Target Isomer Elution |

| DCM / MeOH | 99:1 to 95:5 | High solubility; disrupts weak H-bonds. | |

| Toluene / EtOAc | Gradient 5% | Toluene provides | Variable; excellent for "overlapping" spots. |

| DCM / Acetone | 95:5 | Acetone is a sharp H-bond acceptor; sharpens peaks for nitrogen heterocycles. |

Method B: The "Salt Crash" (Crystallization)

If chromatography is difficult, exploit the basicity difference.

Protocol:

-

Dissolve the crude mixture in non-polar solvent (e.g., Diethyl Ether or Toluene).

-

Add 1.0 equivalent of HCl (2M in Ether or Dioxane) dropwise.

-

Observation: The

-isomer hydrochloride salt often precipitates out as a solid, while the -

Filter the solid (

-rich) and neutralize the filtrate to recover

Module 3: Prevention & Synthesis Optimization

User Issue: "I keep getting a 50/50 mixture. How do I force the reaction to give me just one?"

Root Cause Analysis: Thermodynamic vs. Kinetic Control

You cannot always "separate" your way out of a bad synthesis. Adjusting the reaction conditions is often more efficient than difficult chromatography.

-

To favor

(Thermodynamic):-

Conditions: High temperature (Reflux), long reaction times.

-

Solvent: Protic solvents or thermodynamic equilibration.

-

Mechanism:

products can rearrange to

-

-

To favor

(Kinetic):-

Conditions: Low temperature (

), short reaction times, steric bulk. -

Reagents: Use "Hard" alkylating agents (e.g., Meerwein salts) or specific metal chelation strategies.

-

Sterics: If you have a bulky substituent at C-7, it blocks

, forcing alkylation at

-

Synthesis Workflow Visualization

Caption: Optimization of reaction parameters to shift regioselectivity toward the desired isomer prior to purification.

References

-

Luo, G., et al. (2018). Regioselective Synthesis of 1- and 2-Substituted Indazoles. Journal of Organic Chemistry. Link

-

Cheung, M., et al. (2005). Investigation of the Regioselectivity of the Alkylation of Indazoles. Tetrahedron Letters. Link

-

BenchChem. (2025).[1] Regioselectivity issues in the functionalization of indazoles.Link

-

National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[2][3][4][5][6]Link

-

WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[7]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

Technical Support Center: Purification of 1-Benzyl-1H-Indazole Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 1-benzyl-1H-indazole intermediates. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and practical, field-proven protocols to address the common challenges encountered during the purification of this important class of molecules. We understand that achieving high purity is critical for the success of your research and development efforts. This center is structured to provide you with not just the "how," but also the "why," empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Purification Challenge: The Regioisomer Problem

A primary hurdle in the synthesis of 1-benzyl-1H-indazole is the concurrent formation of the undesired 2-benzyl-2H-indazole regioisomer. The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, leading to a competitive benzylation reaction. The ratio of these isomers is highly dependent on the reaction conditions.[1][2]

Why does this happen?

The formation of N1 and N2 isomers is a classic example of kinetic versus thermodynamic control. While the 1H-indazole tautomer is generally more thermodynamically stable, the reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the regiochemical outcome of the N-alkylation.[1][3] For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1 isomer.[1]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 1-benzyl-1H-indazole intermediates in a practical question-and-answer format.

Q1: My NMR spectrum shows a mixture of two closely related products that I suspect are the N1 and N2 benzyl indazole isomers. How can I confirm their identity?

A1: This is a very common scenario. You can use a combination of 1D and 2D NMR techniques, particularly ¹H, ¹³C, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, to definitively assign the structures.

-

¹H NMR: The chemical shift of the benzylic protons (CH₂) can be a key indicator. In the 1-benzyl isomer, these protons are typically found at a slightly different chemical shift compared to the 2-benzyl isomer.

-

HMBC: This is the most conclusive method. For the 1-benzyl-1H-indazole isomer, you will observe a correlation between the benzylic CH₂ protons and the C7a carbon of the indazole ring. Conversely, for the 2-benzyl-2H-indazole isomer, a correlation will be seen between the benzylic CH₂ protons and the C3 carbon of the indazole ring.[1]

Q2: I'm struggling to separate the 1-benzyl and 2-benzyl isomers. What purification techniques are most effective?

A2: The separation of these regioisomers can be challenging due to their similar polarities. However, two main techniques have proven effective:

-

Flash Column Chromatography: This is often the first method to try. A careful selection of the solvent system is crucial. A gradient elution is typically more effective than an isocratic one.

-

Recrystallization: If chromatography fails to provide baseline separation, or if you are working on a larger scale, recrystallization can be a powerful technique.

Q3: What are some common impurities I should look out for besides the N2-isomer?

A3: Besides the 2-benzyl-2H-indazole, other common impurities can include:

-

Unreacted Starting Materials: This includes the parent indazole and benzyl chloride (or other benzylating agents).

-

Dibenzyl Ether: This can form as a byproduct from the self-condensation of benzyl alcohol, which may be present if your benzylating agent has degraded.

-

Degradation Products: N-benzyl substituted indazoles can be sensitive to strongly basic conditions, potentially leading to de-benzylation.[4] Benzyl alcohol itself can degrade to form benzene, toluene, and benzaldehyde, especially if sonication is used during workup.[5][6][7]

Q4: My overall yield after purification is very low. What are the likely causes?

A4: Low yields can be attributed to several factors throughout the synthesis and purification process:

-

Suboptimal Reaction Conditions: As mentioned, the reaction conditions heavily influence the isomer ratio. If a significant portion of your product is the undesired N2 isomer, your yield of the N1 isomer will be inherently low.

-

Product Degradation: As noted, harsh basic conditions during workup or purification can lead to product loss.

-

Inefficient Extraction: Ensure your extraction protocol is optimized to efficiently move your product from the aqueous to the organic phase.

-

Loss During Chromatography: Using a highly polar solvent to dissolve the crude product for loading onto a silica gel column can lead to poor separation and product loss. Dry loading is often a better alternative.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the most effective purification techniques.

Protocol 3.1: Purification by Flash Column Chromatography

Flash chromatography is a cornerstone for the purification of moderately polar organic compounds like 1-benzyl-1H-indazole intermediates.[8][9]

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase using TLC.

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber with a pre-determined solvent mixture. A good starting point for 1-benzyl-1H-indazole and its isomer is a mixture of hexane and ethyl acetate.

-

Visualize the spots under a UV lamp.

-

Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired 1-benzyl-1H-indazole isomer, with clear separation from the 2-benzyl isomer and other impurities.

Step 2: Column Packing (Wet Slurry Method)

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer (approximately 1 cm) of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

-

Pour the slurry into the column and allow the silica gel to settle.

-

Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

Step 3: Sample Loading (Dry Loading Recommended)

-

Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel to this solution.

-

Evaporate the solvent completely to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

Gently add a thin layer of sand on top of the sample.

Step 4: Elution

-

Carefully add the mobile phase to the top of the column.

-

Apply positive pressure (using a pump or compressed air) to begin the elution.[10]

-

Collect fractions in test tubes or flasks.

-

Monitor the separation by TLC analysis of the collected fractions.

-

If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses. A common gradient for this separation is starting with a low percentage of ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.[11][12]

Protocol 3.2: Purification by Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids.

Step 1: Solvent Selection

-

The ideal solvent is one in which your 1-benzyl-1H-indazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Commonly used solvent systems for the separation of indazole isomers include mixtures of a polar solvent with water, such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.

-

Experiment with small amounts of your impure product and various solvent systems to find the optimal one.

Step 2: Recrystallization Procedure

-

Dissolve the impure compound in the minimum amount of the chosen hot solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

-

Once crystallization is complete, collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals thoroughly.

Section 4: Data Interpretation and Characterization

Accurate characterization of your purified product and any isolated impurities is crucial.

Table 1: Typical ¹H NMR Chemical Shifts for Key Protons

| Proton | 1-Benzyl-1H-indazole (ppm) | 2-Benzyl-2H-indazole (ppm) | Benzyl Chloride (ppm) | Unreacted Indazole (ppm) |

| Benzylic CH₂ | ~5.6 | ~5.8 | ~4.6 | - |

| Indazole H3 | ~8.1 | ~8.3 | - | ~8.0 |

| Indazole NH | - | - | - | ~13.0 (broad) |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents on the indazole ring.

Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) can also help in distinguishing between the isomers and identifying impurities.

-

Benzyl Cation: A prominent peak at m/z = 91 is characteristic of the benzyl cation ([C₇H₇]⁺), which is a common fragment for both isomers.[13][14]

-

Molecular Ion Peak: The molecular ion peak (M⁺) will be the same for both isomers.

-

Other Fragments: The overall fragmentation pattern may show subtle differences between the two isomers, which can be used for identification when compared with reference spectra.

Section 5: Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 1-benzyl-1H-indazole intermediates.

Caption: A decision workflow for the purification of 1-benzyl-1H-indazole.

References

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

-

Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]

- Schimpf, M. E., & Lanças, F. M. (2007). Fast Gradient Elution Reversed-Phase Liquid Chromatography with Diode-Array Detection as a High-throughput Screening Method for Drugs of Abuse II. Data Analysis.

-

International Journal of Creative Research Thoughts. (2024). ISOLATION OF PHYTOPHARMACEUTICALS BY FLASH CHROMATOGRAPHY. Retrieved from [Link]

-

Biotage. (2023, January 23). Which injection solvents should I use for reversed-phase flash purification? Retrieved from [Link]

-

Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

- O'Sullivan, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363–27375.

-

Beilstein-Institut. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

-

ResearchGate. (2020). Stability of N-Benzyl substituted indazoles? Retrieved from [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

- Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates.

-

ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

- Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1161-1186.

- Giraud, F., Anizon, F., & Moreau, P. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567–12574.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

-

ResearchGate. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part i), 100-142.

-

Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (2011). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (2013). Calculated Absolute Shieldings ( , ppm) and Experimental Chemical Shifts ( , ppm). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

DOI. (n.d.). Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Retrieved from [Link]

-